molecular formula C9H12N2O B13099841 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Cat. No.: B13099841
M. Wt: 164.20 g/mol
InChI Key: DELOXTZBUOKDFV-UHFFFAOYSA-N
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Description

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound with the molecular formula C9H10N2O This compound is known for its unique structure, which combines elements of both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the desired pyrido[1,2-a]pyrimidine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-11-6-8(12)5-10-9(7)11/h2-4,8,12H,5-6H2,1H3

InChI Key

DELOXTZBUOKDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NCC(C2)O

Origin of Product

United States

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